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Compound of Interest

Compound Name: 3-Formyl rifamycin

Cat. No.: B15561894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Formyl rifamycin, also known as rifaldehyde, is a key semi-synthetic derivative of the

rifamycin class of antibiotics. Its strategic importance lies in the reactive aldehyde group at the

C-3 position of the ansa-chain, which serves as a versatile handle for the synthesis of a wide

array of rifamycin analogs with modified pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,

MS) of 3-formyl rifamycin, detailed experimental protocols for its characterization, and a

workflow for its synthesis.

Spectroscopic Data
The structural elucidation of 3-formyl rifamycin is accomplished through a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

analyses.

Table 1: ¹H NMR Spectroscopic Data for 3-Formyl
Rifamycin
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Chemical Shift (δ) ppm Multiplicity Assignment

~9.5-10.0[1] Singlet Aldehydic proton (-CHO)

Additional Protons -

Protons of the rifamycin ansa-

chain and naphthoquinone

core

Note: A complete, publicly available assigned ¹H NMR spectrum for 3-formyl rifamycin is not

readily available. The chemical shift of the aldehydic proton is a distinctive feature. Other

proton signals would be expected in the regions typical for the rifamycin scaffold.

Table 2: ¹³C NMR Spectroscopic Data for 3-Formyl
Rifamycin

Chemical Shift (δ) ppm Assignment

Expected Ranges -

~190-200 Aldehyde Carbonyl (C=O)

~170 Acetyl Carbonyl (C=O)

~105-165 Aromatic/Olefinic Carbons

~70-90 Oxygenated Carbons

~10-40 Aliphatic Carbons

Note: A complete, publicly available assigned ¹³C NMR spectrum for 3-formyl rifamycin is not

readily available. The expected chemical shift ranges are based on the known structure and

data from related rifamycin compounds.

Table 3: IR Spectroscopic Data for 3-Formyl Rifamycin
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Wavenumber (cm⁻¹) Functional Group Assignment

~1730[1] C=O stretch (Formyl group)

~1660[1] C=O stretch (Quinone moiety)

Additional Bands -

~3400-3500 O-H stretch (Hydroxyl groups)

~2900-3000 C-H stretch (Aliphatic)

~1000-1300 C-O stretch

Table 4: Mass Spectrometry Data for 3-Formyl Rifamycin
m/z Ion Type

726.3120 [M+H]⁺

748.2939 [M+Na]⁺

724.2974 [M-H]⁻

Note: The molecular formula of 3-formyl rifamycin is C₃₈H₄₇NO₁₃, with a molecular weight of

725.78 g/mol .

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 3-formyl
rifamycin, based on methods used for rifamycin derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for optimal resolution.

Sample Preparation:

Accurately weigh 5-10 mg of 3-formyl rifamycin.
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Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,

DMSO-d₆, or methanol-d₄) in a 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

Acquire ¹H NMR spectra to observe the proton signals, paying close attention to the

downfield region for the characteristic aldehyde proton.

Acquire ¹³C NMR spectra, including DEPTq (or similar) experiments to aid in the

identification of quaternary, CH, CH₂, and CH₃ carbons.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence), can be performed to establish proton-proton

and proton-carbon correlations, respectively, to aid in the complete assignment of the

spectra.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

KBr Pellet Method: Mix a small amount of 3-formyl rifamycin with dry potassium bromide

(KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

Thin Film Method: Dissolve the sample in a volatile solvent (e.g., chloroform), cast a thin

film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Identify the characteristic absorption bands for the formyl and quinone carbonyl groups, as

well as other functional groups present in the molecule.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

often coupled with a liquid chromatography system (LC-MS).
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Sample Preparation: Prepare a dilute solution of 3-formyl rifamycin (e.g., 1-10 µg/mL) in a

suitable solvent system, such as a mixture of acetonitrile and water, often with a small

amount of formic acid or ammonium acetate to facilitate ionization.

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through an LC

system.

Acquire data in both positive and negative ion modes. In positive ion mode, expect to

observe the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. In negative ion

mode, the deprotonated molecule [M-H]⁻ is typically observed.

For structural confirmation, tandem MS (MS/MS) experiments can be performed. This

involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to

generate a characteristic fragmentation pattern.

Synthesis and Characterization Workflow
The following diagrams illustrate the synthesis of 3-formyl rifamycin from rifampicin and a

general workflow for its spectroscopic characterization.

Rifampicin Acidic Hydrolysis
(e.g., HCl in water) 3-Formyl Rifamycin Purification

(e.g., Extraction, Chromatography) Pure 3-Formyl Rifamycin

Click to download full resolution via product page

Caption: Synthesis of 3-Formyl Rifamycin from Rifampicin.
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3-Formyl Rifamycin Sample
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Caption: Spectroscopic Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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